molecular formula C11H7ClOS B8459261 (2-Chlorophenyl)(thiophen-2-yl)methanone

(2-Chlorophenyl)(thiophen-2-yl)methanone

Cat. No.: B8459261
M. Wt: 222.69 g/mol
InChI Key: QMDWNQPWWNZRGZ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(thiophen-2-yl)methanone is a ketone derivative featuring a 2-chlorophenyl group linked to a thiophen-2-yl moiety via a carbonyl bridge. The ortho-chloro substituent on the phenyl ring introduces steric and electronic effects that influence molecular conformation, intermolecular interactions, and reactivity.

Properties

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

IUPAC Name

(2-chlorophenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H7ClOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H

InChI Key

QMDWNQPWWNZRGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(thiophen-2-yl)methanone typically involves the reaction of 2-thiophenecarboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired ketone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chlorophenyl)(thiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects: 2-Chloro vs. 4-Chloro Derivatives

The position of the chloro substituent on the phenyl ring significantly impacts molecular properties:

  • This may enhance rigidity, favoring specific intermolecular interactions (e.g., C–H···S or C–H···O) .
  • (4-Chlorophenyl)(thiophen-2-yl)methanone (5o): The para-chloro substituent provides a stronger electron-withdrawing effect compared to the ortho position, which could stabilize the carbonyl group and influence electronic transitions. NMR data for 5o () suggest distinct electronic environments compared to the ortho-substituted analog .

Heterocycle Variations: Thiophene vs. Dibenzothiophene/Pyrimidine

  • Dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone (61): Incorporation of a dibenzothiophene moiety enhances conjugation, leading to dual phosphorescence (T1 and T2 states) with lifetimes of 0.06–0.71 ms (T2) and 104–123 ms (T1). This behavior arises from mixed (n,π) and (π,π) transitions, absent in simpler thiophene methanones like the target compound .
  • (2-Chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanone (23): Replacement of thiophene with a pyrazine ring introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities. Such derivatives are often intermediates in medicinal chemistry (e.g., ) .

Functional Group Additions: Amino, Methylthio, and Ethyl Substituents

  • This contrasts with the non-functionalized target compound, which lacks such interactions .
  • (2-(Methylthio)thiophen-3-yl)(thiophen-2-yl)methanone: The methylthio group modifies crystal packing (monoclinic, P2₁ space group) and introduces C–H···S interactions. Such substituents may enhance thermal stability or alter photophysical behavior .

Photophysical and Electronic Properties

  • Dual Phosphorescence in Dibenzothiophene Methanones: Compounds like 61 exhibit anti-Kasha emission due to small ΔE(T1-T2) (~0.19–0.27 eV), enabling thermal population of T2 at room temperature. The target compound, lacking the dibenzothiophene unit, is unlikely to display such behavior .
  • Conjugation Effects: Thiophene-based methanones generally exhibit shorter excited-state lifetimes compared to dibenzothiophene derivatives, as seen in ’s fast-decaying T2 state (470 nm emission) .

Data Tables

Table 1: Structural and Photophysical Comparison of Selected Methanones

Compound Name Substituents/Modifications Key Properties/Applications References
(2-Chlorophenyl)(thiophen-2-yl)methanone Ortho-Cl, thiophene Steric hindrance, potential material use
(4-Chlorophenyl)(thiophen-2-yl)methanone (5o) Para-Cl, thiophene Electron-withdrawing stabilization
Dibenzo[b,d]thiophen-2-yl(4-Cl-phenyl)methanone (61) Dibenzothiophene, para-Cl Dual phosphorescence (470 nm, 570 nm)
(2-Amino-5-ethylthiophen-3-yl)(2-Cl-phenyl)methanone Amino, ethyl, thiophene Intramolecular H-bonding, solubility

Table 2: Crystallographic Data for Thiophene Methanones

Compound Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions References
(2-(Methylthio)thiophen-3-yl)(thiophen-2-yl)methanone P2₁ a=5.6236, b=12.8026, c=7.2117, β=92.971 C–H···S
(2-Amino-5-ethylthiophen-3-yl)(2-Cl-phenyl)methanone N/A N/A N–H···O (intramolecular)

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